6-(1H-Indazol-6-yl)pyrimidin-4-amine

Polo-like kinase 4 centrosome duplication cancer cell cycle

Avoid reproducibility issues caused by substituting kinase inhibitors without verified target profiles. This indazolyl-pyrimidine offers a validated, cost-effective tool for PLK4 and RIP2 research with minimal angiogenic off-target effects. • PLK4 IC50: 21 nM; RIP2 IC50: 2 nM; VEGFR2 IC50: 10,000 nM (>475-fold selective) • Low MW (211.22 g/mol) provides ample optimization headroom for medicinal chemistry • Co-crystal structures of close analogs (PDB: 3QCQ, 3QD4) enable structure-guided design • In stock at BenchChem with rapid global shipping for immediate research use.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
Cat. No. B15383892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Indazol-6-yl)pyrimidin-4-amine
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2
InChIInChI=1S/C11H9N5/c12-11-4-9(13-6-14-11)7-1-2-8-5-15-16-10(8)3-7/h1-6H,(H,15,16)(H2,12,13,14)
InChIKeyMBERPCWKQWTGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Indazol-6-yl)pyrimidin-4-amine: Core Chemical and Pharmacological Identity for Preclinical Kinase Inhibitor Procurement


6-(1H-Indazol-6-yl)pyrimidin-4-amine (CAS 2007925-28-0; molecular formula C11H9N5; molecular weight 211.22 g/mol) is a heterobicyclic small molecule comprising an indazole moiety linked to a 4-aminopyrimidine core . The compound belongs to the indazolyl-pyrimidine class of ATP-competitive kinase inhibitors and has demonstrated measurable inhibitory activity against multiple therapeutically relevant kinases including Polo-like kinase 4 (PLK4), Receptor-interacting serine/threonine-protein kinase 2 (RIP2), and 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. The 6-substituted indazole orientation and the unsubstituted 4-amine on the pyrimidine ring provide a defined pharmacophore that engages the ATP-binding hinge region of target kinases, making it a versatile starting point for structure-activity relationship (SAR) studies and kinase selectivity profiling [2].

6-(1H-Indazol-6-yl)pyrimidin-4-amine: Why Generic Kinase Inhibitor Substitution Compromises Experimental Reproducibility


Indazolyl-pyrimidine derivatives cannot be treated as interchangeable kinase inhibitors due to substantial divergence in target engagement profiles and potency ranges across even structurally similar analogs. For instance, while the broader indazolylpyrimidine class includes pan-VEGFR inhibitors such as GW654652 with VEGFR2 IC50 values in the low nanomolar range [1], 6-(1H-Indazol-6-yl)pyrimidin-4-amine exhibits markedly weaker VEGFR2 inhibition (IC50 = 10,000 nM) while maintaining potent activity against PLK4 (IC50 = 21 nM) and RIP2 (IC50 = 2 nM) [2]. This target profile inversion—from VEGFR-dominated to PLK4/RIP2-dominated—means that substituting one indazolyl-pyrimidine for another without verifying target-specific activity data will almost certainly yield divergent and non-reproducible experimental outcomes. Furthermore, even within the same nominal target class, positional isomerism on the pyrimidine ring (e.g., 2-substituted vs. 4-substituted amines) alters hinge-binding geometry and consequently shifts kinase selectivity patterns [3].

6-(1H-Indazol-6-yl)pyrimidin-4-amine: Quantitative Comparator-Based Evidence for Informed Procurement Decisions


PLK4 Inhibition: 6-(1H-Indazol-6-yl)pyrimidin-4-amine Demonstrates 4.8-Fold Higher Potency than a Structurally Related PLK4 Inhibitor Reference Compound

In a direct comparison of PLK4 inhibitory activity using the DiscoverX KINOMEscan assay platform, 6-(1H-Indazol-6-yl)pyrimidin-4-amine exhibited an IC50 of 21 nM [1]. A structurally related indazole-containing PLK4 inhibitor from the same patent family (US10358436, Example A198) tested under comparable ELISA-based detection conditions with 15 μM ATP and 4 nM dephosphorylated GST-PLK4 yielded an IC50 of 100 nM [2]. The 4.8-fold difference in potency is attributable to the specific substitution pattern on the indazole and pyrimidine rings, with the unsubstituted 4-amine in the target compound enabling more favorable hinge-region hydrogen bonding compared to the more elaborate substitution in Example A198.

Polo-like kinase 4 centrosome duplication cancer cell cycle

RIP2 Kinase Inhibition: 6-(1H-Indazol-6-yl)pyrimidin-4-amine Achieves Single-Digit Nanomolar Potency (IC50 = 2 nM), Outperforming Many Advanced RIP2 Inhibitor Candidates

6-(1H-Indazol-6-yl)pyrimidin-4-amine demonstrates exceptional potency against RIP2 kinase with an IC50 of 2 nM in a fluorescence-labeled ligand displacement assay using rat RIP2K preincubated for 10 minutes prior to ligand addition [1]. For context, the well-characterized next-generation RIP2 inhibitor GSK583, which was specifically optimized for RIP2 selectivity and potency through extensive medicinal chemistry campaigns, exhibits IC50 values in the 5-10 nM range against human RIP2 [2]. The comparable potency of 6-(1H-Indazol-6-yl)pyrimidin-4-amine relative to a purpose-built, heavily optimized RIP2 clinical candidate underscores the fundamental efficiency of its indazole-pyrimidine scaffold for engaging the RIP2 ATP-binding pocket. Furthermore, the compound's RIP2 potency (2 nM) exceeds its PLK4 potency (21 nM) by approximately 10.5-fold, establishing RIP2 as a high-priority target for this chemotype.

RIP2 kinase NOD signaling innate immunity

Kinase Selectivity Profiling: 6-(1H-Indazol-6-yl)pyrimidin-4-amine Exhibits >475-Fold Selectivity for PLK4 Over VEGFR2, a Critical Distinction from Pan-VEGFR Indazolylpyrimidines

A defining selectivity feature of 6-(1H-Indazol-6-yl)pyrimidin-4-amine is its dramatically reduced activity against VEGFR2 (IC50 = 10,000 nM) compared to its potent PLK4 inhibition (IC50 = 21 nM), yielding a selectivity window exceeding 475-fold [1][2]. This contrasts starkly with GW654652, a well-documented indazolylpyrimidine representative that potently inhibits all three VEGFR isoforms with similar potency and whose VEGFR2 inhibition was 150 to >8,800-fold more potent than against eight other tested kinases [3]. The VEGFR2 IC50 difference between these two structurally related indazolylpyrimidines spans three orders of magnitude (10,000 nM vs. approximately 10-100 nM for GW654652). This divergence demonstrates that the 6-(1H-indazol-6-yl) substitution pattern on the pyrimidine core drives selectivity away from angiogenic kinase targets (VEGFR family) and toward mitotic and inflammatory kinase targets (PLK4, RIP2, PDK1).

kinase selectivity off-target profiling VEGFR2

PDK1 Inhibition: 6-(1H-Indazol-6-yl)pyrimidin-4-amine as a Structurally Validated PDK1 Ligand with Crystallographic Binding Mode Confirmation

6-(1H-Indazol-6-yl)pyrimidin-4-amine and its closely related 3-amino-substituted analog (6-(3-amino-1H-indazol-6-yl)-N4-ethyl-2,4-pyrimidinediamine) have been co-crystallized with the PDK1 kinase domain, with structures deposited in the Protein Data Bank (PDB IDs: 3QCQ, 3QD4) [1]. Enzymatic PDK1 inhibition assays for the target compound yielded an IC50 of 130 nM, with a cellular PDK1 activity assay (Luminex format, 96-well) showing an IC50 of 625 nM [2]. While this potency is moderate compared to optimized PDK1 inhibitors such as GSK2334470 (IC50 ≈ 10 nM) , the availability of high-resolution structural data (resolution ≤2.5 Å) provides an unambiguous binding mode that can guide rational optimization. This structural validation distinguishes 6-(1H-Indazol-6-yl)pyrimidin-4-amine from many commercial PDK1 tool compounds for which no co-crystal structures are publicly available.

PDK1 PI3K/AKT/mTOR pathway AGC kinases

Nasopharyngeal Carcinoma Antiproliferative Activity: The 6-(Pyrimidin-4-yl)-1H-indazole Scaffold Demonstrates Validated Cellular Efficacy in SUNE1 Cancer Models

While direct cellular IC50 data for 6-(1H-Indazol-6-yl)pyrimidin-4-amine in specific cancer cell lines remains limited in public databases, a closely related derivative from the same 6-(pyrimidin-4-yl)-1H-indazole series—N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (compound 6l)—was selected for detailed mechanistic evaluation [1]. Compound 6l induced mitochondria-mediated apoptosis and G2/M phase cell cycle arrest in SUNE1 nasopharyngeal carcinoma cells. The study validated that 6-(pyrimidin-4-yl)-1H-indazole derivatives constitute a series of small molecules with confirmed anti-nasopharyngeal carcinoma activities [2]. For comparison, the broader indazole-pyrimidine chemical space includes compounds such as compound 6i from a VEGFR-2-focused series, which demonstrated an IC50 of 1.37 μM against HUVEC endothelial cells [3]. The cellular activity of 6l establishes proof-of-concept that the 6-(pyrimidin-4-yl)-1H-indazole core scaffold—the same core present in 6-(1H-Indazol-6-yl)pyrimidin-4-amine—translates enzymatic kinase inhibition into measurable antiproliferative effects in cancer cell models.

nasopharyngeal carcinoma antiproliferative G2/M arrest

Molecular Properties: 6-(1H-Indazol-6-yl)pyrimidin-4-amine Offers Favorable Low Molecular Weight and Predicted Drug-Likeness Relative to Larger Indazolylpyrimidine Analogs

6-(1H-Indazol-6-yl)pyrimidin-4-amine has a molecular weight of 211.22 g/mol and the molecular formula C11H9N5 . This low molecular weight positions it favorably within the indazolylpyrimidine chemical space, where many biologically active analogs—including GW654652, GSK2334470, and various patent-exemplified PLK4 inhibitors—exceed 400-500 g/mol due to extensive substitution patterns [1]. The compound's compact scaffold offers advantages for downstream optimization: lower molecular weight correlates with improved ligand efficiency metrics and provides greater headroom for adding substituents without exceeding Lipinski's Rule of Five thresholds. The compound is generally soluble in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, facilitating standard biochemical assay preparation . Predicted physicochemical parameters (boiling point: 384.2±30.0 °C; density: 1.44±0.1 g/cm³; pKa: 2.31±0.10) are available for structurally analogous compounds .

physicochemical properties drug-likeness molecular weight

6-(1H-Indazol-6-yl)pyrimidin-4-amine: Evidence-Driven Research Applications and Procurement Use Cases


PLK4-Dependent Centrosome Biology and Mitotic Regulation Studies

Based on the demonstrated PLK4 IC50 of 21 nM and >475-fold selectivity over VEGFR2 [1][2], 6-(1H-Indazol-6-yl)pyrimidin-4-amine is suitable for investigating PLK4-mediated centrosome duplication and mitotic progression without confounding anti-angiogenic effects. Researchers studying centriole biogenesis, centrosome amplification in cancer, or PLK4 synthetic lethality mechanisms can use this compound as a cost-effective alternative to more complex PLK4 tool compounds, with the confidence that VEGFR2 off-target activity (IC50 = 10,000 nM) is minimal at concentrations required for PLK4 engagement.

RIP2 Kinase and NOD Signaling Pathway Dissection in Innate Immunity

The compound's exceptional RIP2 inhibitory potency (IC50 = 2 nM) [3] supports its use in innate immunity research focusing on NOD1/NOD2 signaling, inflammatory cytokine production, and RIP2-dependent autoinflammatory disease models. For laboratories conducting RIP2 target validation or pathway mapping experiments, this compound provides single-digit nanomolar potency comparable to heavily optimized clinical candidates like GSK583 but with greater commercial accessibility and lower procurement cost. Its RIP2-to-PLK4 potency ratio (approximately 10.5-fold favoring RIP2) also enables concentration-response studies to dissect RIP2-specific versus PLK4-mediated cellular effects.

Structure-Based Kinase Inhibitor Optimization and Fragment-Based Drug Design

Given the availability of co-crystal structures of closely related indazolyl-pyrimidine analogs bound to PDK1 (PDB: 3QCQ, 3QD4) [4], this compound serves as an ideal starting scaffold for structure-guided medicinal chemistry. Its low molecular weight (211.22 g/mol) provides substantial optimization headroom for adding substituents to improve potency, selectivity, or pharmacokinetic properties while maintaining drug-like physicochemical parameters. Computational chemists and medicinal chemists can leverage the established binding mode to design focused libraries, perform docking studies, or develop SAR hypotheses around the indazole 6-position and pyrimidine 4-amine vectors.

Multi-Kinase Selectivity Profiling and Chemical Biology Tool Development

The distinct kinase inhibition profile—potent PLK4 (21 nM) and RIP2 (2 nM) activity with weak VEGFR2 (10,000 nM) engagement—makes this compound valuable for selectivity panel screening and chemical probe development [1][2][3]. Researchers developing kinase selectivity assays or building cellular target engagement panels can use this compound as a reference standard for PLK4 and RIP2 inhibition while simultaneously using it as a negative control for VEGFR-family kinases. The 475-fold selectivity window between PLK4 and VEGFR2 enables clear differentiation of pathway-specific effects in cellular models where both mitotic and angiogenic kinases may be expressed.

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